1-N-丙基苯-1,3-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

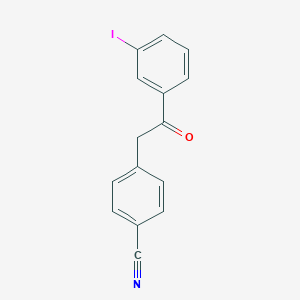

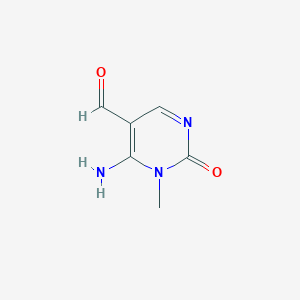

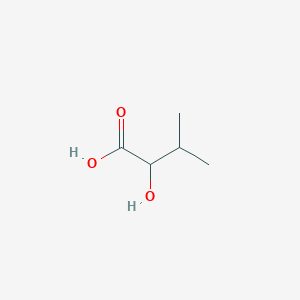

1-N-propylbenzene-1,3-diamine is a chemical compound that is part of the broader class of 1,3-diamines, which are characterized by having two amine groups separated by one carbon atom on a benzene ring. These compounds are important in various chemical syntheses and applications due to their bifunctional nature.

Synthesis Analysis

The synthesis of 1,3-diamines can be achieved through several methods. One approach involves the stereocontrolled synthesis of 1,3-diamines through benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles, which can yield products with up to three contiguous stereogenic centers and differentiated amino groups . Another method includes the two-step synthesis of diamines, such as the preparation of 1,3-bis(4-aminophenoxy)benzene, which is synthesized from the condensation of resorcinol with p-chloronitrobenzene followed by reduction .

Molecular Structure Analysis

The molecular structure of 1,3-diamines can exhibit interesting features such as axial chirality, as seen in the crystal structure of a related compound, bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, which adopts a twisted conformation . The molecular structure can significantly influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

1,3-Diamines can participate in various chemical reactions due to their two reactive amine groups. For instance, they can be used to form polyamide-imides by reacting with dicarboxylic acids, as demonstrated in the synthesis of new polyamide-imides from 1,3-bis(4-aminophenoxy)benzene and various aromatic diamines . The presence of amine groups also allows for the formation of complex structures with multiple substituents, as seen in the synthesis of N,N'-diethyl-4-nitrobenzene-1,3-diamine and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diamines are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can affect the thermal and electrochemical properties of the compound, as seen in the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine . The crystalline structure can also impact the material's properties, such as the emission of intense blue fluorescence by a fluorinated tetraphenylbenzidine derivative . Additionally, the thermal stability of polyamide-imides derived from 1,3-diamines is noteworthy, with no significant weight loss up to approximately 450°C .

科学研究应用

环境科学应用

一项研究回顾了新型溴化阻燃剂(NBFRs)在各种环境中的出现情况,强调了对它们的出现、环境命运和毒性进行更多研究的必要性。这表明像1-N-丙基苯-1,3-二胺这样的化合物可能需要研究其环境影响,特别是如果它们与NBFRs (Zuiderveen, Slootweg, & de Boer, 2020) 具有相似的化学性质。

材料科学和化学应用

在材料科学领域,基于聚甲基丙烯酸甲酯的塑料闪烁体的研究回顾了各种发光染料和溶剂,表明1-N-丙基苯-1,3-二胺在发光材料的开发或增强聚合物性能方面可能具有潜在应用 (Salimgareeva & Kolesov, 2005)。

一篇关于丙基对羟基苯甲酸酯的安全评估的综述讨论了其毒理学特征。尽管没有直接相关,对像1-N-丙基苯-1,3-二胺这样的化合物进行类似的毒理学评估可能有助于确定它们在消费产品中的安全性 (Soni, Burdock, Taylor, & Greenberg, 2001)。

关于对羟基苯甲酸酯在水生环境中的出现、命运和行为的研究回顾了它们在水体中的存在以及它们作为内分泌干扰物的潜力。这凸显了研究与1-N-丙基苯-1,3-二胺等化学相关化合物的环境命运的重要性 (Haman, Dauchy, Rosin, & Munoz, 2015)。

安全和危害

未来方向

属性

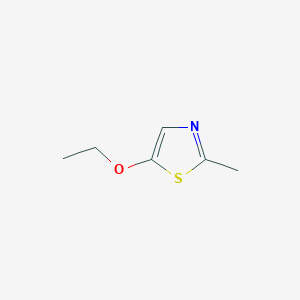

IUPAC Name |

3-N-propylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXISGCAONOYOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475739 |

Source

|

| Record name | 1-N-propylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-propylbenzene-1,3-diamine | |

CAS RN |

155525-49-8 |

Source

|

| Record name | 1-N-propylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)